molecular formula C20H18N2O3S B2969678 (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide CAS No. 1259225-34-7

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

Cat. No.: B2969678
CAS No.: 1259225-34-7
M. Wt: 366.44
InChI Key: XTUBIHLCTDCIOG-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shows potential in photodynamic therapy for cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticancer Agents : Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides and evaluated their anticancer activity. These compounds showed potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. One compound, in particular, demonstrated significant in vivo potential as an anticancer agent, indicating the promise of these compounds in cancer therapy (Reddy et al., 2013).

  • Endothelin Receptor Antagonists : Murugesan et al. (1998) explored the structure-activity relationships of biphenylsulfonamides as novel endothelin-A (ETA) selective antagonists. These compounds have shown effectiveness as oral agents in inhibiting the pressor effect caused by ET-1 infusion in rats, suggesting their potential in treating conditions mediated by endothelin-1 (Murugesan et al., 1998).

  • Microbial Activity : Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, including benzenesulfonamides, and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in various biological activities, indicating their potential as therapeutic agents (Küçükgüzel et al., 2013).

  • Nonlinear Optical Properties : Ruanwas et al. (2010) studied the nonlinear optical absorption of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds. These compounds were identified as potential candidates for optical limiting applications, showcasing the versatility of such compounds in the field of optics and photonics (Ruanwas et al., 2010).

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-16-9-11-17(12-10-16)13-15-26(23,24)22-19-8-5-14-21-20(19)25-18-6-3-2-4-7-18/h2-15,22H,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBIHLCTDCIOG-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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